molecular formula C19H19FN2O3 B4856799 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4856799
M. Wt: 342.4 g/mol
InChI Key: MGPWBLGTIWHAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMOC-L-Valine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidinecarboxamides and has a molecular weight of 365.42 g/mol.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee is not yet fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee may help to reduce inflammation in the body.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee has been shown to have a number of biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee has been shown to reduce the production of inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory effects. Finally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee for lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its effects have been well-characterized in various cell and animal models. However, one limitation of 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee is that its mechanism of action is not yet fully understood. Additionally, more research is needed to determine the optimal dosages and treatment regimens for this compound.

Future Directions

There are many potential future directions for research on 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee and its effects on various signaling pathways in the body. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee has been extensively studied for its potential applications in the field of medicine. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases. For example, 1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamidee has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antitumor activity, suggesting that it may be useful in the development of new cancer therapies.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-9-5-2-6-13(17)11-21-19(24)14-10-18(23)22(12-14)16-8-4-3-7-15(16)20/h2-9,14H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPWBLGTIWHAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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